Isothiazole, tribromo-
CAS No.: 71091-87-7
Cat. No.: VC14093681
Molecular Formula: C3Br3NS
Molecular Weight: 321.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71091-87-7 |
|---|---|
| Molecular Formula | C3Br3NS |
| Molecular Weight | 321.82 g/mol |
| IUPAC Name | 3,4,5-tribromo-1,2-thiazole |
| Standard InChI | InChI=1S/C3Br3NS/c4-1-2(5)7-8-3(1)6 |
| Standard InChI Key | QNAJAFHGGNZLTR-UHFFFAOYSA-N |
| Canonical SMILES | C1(=C(SN=C1Br)Br)Br |
Introduction
Chemical Identity and Structural Features of Tribromoisothiazole
Isothiazole is a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom at the 1- and 2-positions, respectively. Tribromoisothiazole refers to derivatives where three hydrogen atoms on the isothiazole ring are replaced by bromine atoms. The most plausible regioisomer, 3,4,5-tribromoisothiazole, positions bromine at the 3-, 4-, and 5-positions (Figure 1). This arrangement maximizes electronic effects due to the electron-withdrawing nature of bromine, which stabilizes the aromatic system while enhancing electrophilic substitution resistance .
Key structural attributes:
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Molecular formula: C₃Br₃NS
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Molecular weight: 337.78 g/mol
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Bromine content: 71.2% by mass
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Aromatic stabilization: Enhanced by conjugation between sulfur lone pairs and π-electrons, with bromine substituents further polarizing the ring .
Synthetic Approaches to Tribromoisothiazole
Halogen Dance Reactions
Recent advances in halogen dance reactions, as demonstrated in bromothiazole derivatives, offer a viable pathway. For example, 4,5-dibromothiazoles undergo base-induced migrations, where bromine shifts to adjacent positions . Applying similar conditions (e.g., lithium bis(trimethylsilyl)amide, LiHMDS) to dibromoisothiazoles could facilitate tribromination via sequential halogen shifts.
Example reaction pathway:
This method capitalizes on the sulfur atom’s ability to stabilize intermediate carbanions, directing bromine to electron-deficient positions .
Physicochemical Properties
Thermal Stability and Solubility
Tribromoisothiazole is predicted to exhibit high thermal stability (decomposition temperature >200°C) due to strong C–Br bonds and aromatic stabilization. Solubility trends mirror those of brominated heterocycles:
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Polar solvents: Moderate solubility in acetone (≈15 mg/mL) and dimethyl sulfoxide (DMSO).
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Nonpolar solvents: Limited solubility in hexane (<1 mg/mL) .
Spectroscopic Characterization
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¹H NMR: Absence of protons at brominated positions (δ 7.5–8.5 ppm for remaining protons).
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¹³C NMR: Downfield shifts for carbons bonded to bromine (δ 120–140 ppm) .
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MS (EI): Molecular ion peak at m/z 337 (M⁺), with fragmentation patterns dominated by Br⁻ loss.
Applications in Drug Discovery and Materials Science
Antiproliferative Agents
Brominated heterocycles, such as thiazolo[4,5-e]isoindoles, demonstrate potent tubulin polymerization inhibition (e.g., compound 11g, GI₅₀ = 0.22–11.20 µM) . Tribromoisothiazole could serve as a precursor for analogous structures, leveraging bromine’s leaving-group potential in cross-coupling reactions.
Flame Retardants
The high bromine content (71.2%) positions tribromoisothiazole as a candidate flame retardant. Brominated compounds disrupt combustion by releasing HBr, which quenches free radicals .
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